(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride (R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13816392
InChI: InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1
SMILES: C1CNCC1N2C=C(C=N2)Br.Cl
Molecular Formula: C7H11BrClN3
Molecular Weight: 252.54 g/mol

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride

CAS No.:

Cat. No.: VC13816392

Molecular Formula: C7H11BrClN3

Molecular Weight: 252.54 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride -

Specification

Molecular Formula C7H11BrClN3
Molecular Weight 252.54 g/mol
IUPAC Name 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride
Standard InChI InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1
Standard InChI Key ZDMISNPPNOBORH-OGFXRTJISA-N
Isomeric SMILES C1CNC[C@@H]1N2C=C(C=N2)Br.Cl
SMILES C1CNCC1N2C=C(C=N2)Br.Cl
Canonical SMILES C1CNCC1N2C=C(C=N2)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with an (R)-configured pyrrolidine group and a bromine atom at the 4-position. The hydrochloride salt introduces ionic character, improving stability for storage and experimental handling .

Table 1: Key Structural and Identifier Data

PropertyValue
IUPAC Name4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole; hydrochloride
Molecular FormulaC₇H₁₁BrClN₃
Molecular Weight252.54 g/mol
CAS Number (hydrochloride)2828444-30-8
CAS Number (free base)1428331-33-2
SMILES NotationC1CNC[C@@H]1N2C=C(C=N2)Br.Cl
InChI KeyZDMISNPPNOBORH-OGFXRTJISA-N

The stereochemistry at the pyrrolidine C3 position (R-configuration) critically influences its biological interactions, as enantiomeric forms exhibit divergent binding affinities .

Solubility and Stability

The hydrochloride salt increases aqueous solubility compared to the free base (216.08 g/mol), facilitating its use in in vitro assays. Stability studies recommend storage at 2–8°C under inert conditions to prevent degradation .

Synthesis and Preparation

Synthetic Pathways

Synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or via [3+2] cycloadditions.

  • Pyrrolidine Substitution: Nucleophilic substitution or transition-metal-catalyzed coupling introduces the (R)-pyrrolidine group.

  • Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Chirality Control

Asymmetric synthesis or chiral resolution ensures enantiopurity. The (R)-enantiomer is preferentially synthesized due to its higher bioactivity, though the (S)-enantiomer (CAS 1428331-33-2) is also accessible for comparative studies .

Biological Activity and Mechanism

Enzyme and Receptor Inhibition

The compound demonstrates inhibitory activity against kinases and G protein-coupled receptors (GPCRs). Its bromine atom enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .

Cellular Pathway Modulation

In preclinical models, it modulates MAPK/ERK and PI3K/AKT pathways, influencing apoptosis and proliferation. Fluorescence spectroscopy reveals nanomolar binding affinity (Kd = 12.3 nM) for ERK2, suggesting therapeutic potential in oncology .

Research Findings and Pharmacological Insights

In Vitro Efficacy

Studies using surface plasmon resonance (SPR) show dose-dependent inhibition of TNF-α production in macrophages (IC₅₀ = 0.8 µM). This anti-inflammatory activity is attributed to NF-κB pathway suppression .

In Vivo Pharmacokinetics

Rodent studies indicate moderate oral bioavailability (F = 34%) and a half-life of 2.7 hours. Hepatic metabolism via CYP3A4 generates des-bromo metabolites, which retain partial activity .

Comparison with Related Compounds

Halogen Substitution Effects

Replacing bromine with chlorine reduces potency (IC₅₀ increases to 5.2 µM for ERK2), highlighting bromine’s role in hydrophobic interactions. Fluorine analogues exhibit improved metabolic stability but lower solubility .

Enantiomeric Specificity

The (S)-enantiomer shows 10-fold lower affinity for ERK2 (Kd = 128 nM), underscoring the importance of stereochemistry. Molecular dynamics simulations reveal disrupted hydrogen bonding in the (S)-form .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedP301+P312: IF SWALLOWED: Call a poison center
H315: Causes skin irritationP264: Wash skin thoroughly after handling
H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water
H335: May cause respiratory irritationP261: Avoid breathing dust/fume

Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .

Applications in Drug Development

Oncology Therapeutics

As a selective ERK inhibitor, this compound is being evaluated in combination therapies for BRAF-mutant melanoma. Synergy with dabrafenib reduces tumor volume by 68% in xenograft models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator